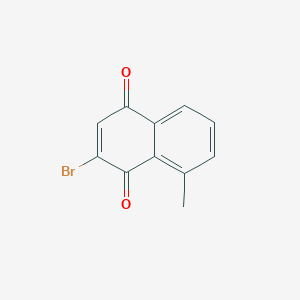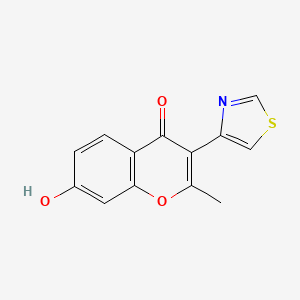![molecular formula C17H21NO B11860205 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one CAS No. 88151-78-4](/img/structure/B11860205.png)
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one is a spirocyclic compound with a unique structure that includes a phenyl group and an azaspiro ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the use of 1,2,3-triazole intermediates, which are coupled with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the phenyl group.
Substitution: The phenyl group and other parts of the molecule can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one include other spirocyclic compounds and derivatives of 1,2,3-triazole. Examples include:
- 8-Azaspiro[5.6]dodec-10-ene
- Spirocyclic pyrrole derivatives
- 1,2,3-Triazole-based spirocycles
Uniqueness
What sets 11-Phenyl-8-azaspiro[56]dodec-10-en-9-one apart is its specific combination of a phenyl group with the azaspiro ring system, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
88151-78-4 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
11-phenyl-8-azaspiro[5.6]dodec-10-en-9-one |
InChI |
InChI=1S/C17H21NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2,(H,18,19) |
Clé InChI |
MXGUPTIYQQEFRP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=CC(=O)NC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)
![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)










![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
